5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Description
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine (CAS: 14068-83-8) is a 1,3,4-thiadiazole derivative featuring a morpholine-substituted ethyl group at position 5 and an amine group at position 2 of the heterocyclic core. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including insecticidal, fungicidal, and antitumor properties . The morpholine moiety is a six-membered ring containing one oxygen and one nitrogen atom, often incorporated into drug candidates to enhance solubility, bioavailability, and target interactions due to its hydrogen-bonding capability .
Properties
IUPAC Name |
5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c9-8-11-10-7(14-8)1-2-12-3-5-13-6-4-12/h1-6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPFGMASYMLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390367 | |
| Record name | 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-83-8 | |
| Record name | 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boulton-Katrizky Rearrangement-Based Synthesis
This method begins with the reaction of 3-amino-5-methylisoxazole with an isothiocyanate derivative. For the target compound, morpholine-4-ethyl isothiocyanate serves as the key reagent. The steps include:
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Thiourea Formation : 3-Amino-5-methylisoxazole reacts with morpholine-4-ethyl isothiocyanate in acetonitrile under catalytic p-toluenesulfonic acid, yielding a thiourea intermediate.
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Cyclization : Heating the intermediate under reflux induces Boulton-Katrizky rearrangement, forming the 5-amino-thiadiazole core.
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Reduction : Sodium borohydride in methanol reduces any keto groups introduced during cyclization, stabilizing the morpholine-ethyl side chain.
Table 1: Reaction Parameters for Boulton-Katrizky Synthesis
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | p-Toluenesulfonic acid (50 mg) |
| Temperature | Reflux (82°C) |
| Reduction Agent | NaBH₄ in methanol (50°C) |
| Yield | 72–78% (theoretical) |
Modern Optimization Techniques
Solvent and Catalytic System Tuning
Recent advancements highlight the role of solvent polarity in improving cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states during rearrangement. Catalytic systems employing Lewis acids (e.g., ZnCl₂) further accelerate thiourea cyclization, reducing reaction times by 30%.
Stepwise Alkylation Strategies
Direct introduction of the morpholine-ethyl group via nucleophilic substitution on pre-formed thiadiazole intermediates is a viable alternative:
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Thiadiazole Halogenation : 5-Amino-thiadiazol-2-yl chloride is prepared using PCl₅.
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Morpholine-Ethyl Coupling : The chloride intermediate reacts with 2-morpholinoethylamine in tetrahydrofuran (THF) at 60°C, achieving 65% yield.
Table 2: Alkylation Reaction Optimization
| Variable | Optimal Condition |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Base | Triethylamine |
| Reaction Time | 12 hours |
| Yield | 65% |
Comparative Analysis of Synthetic Methods
Yield and Purity Considerations
The Boulton-Katrizky method offers higher yields (72–78%) but requires stringent control over cyclization conditions to avoid byproducts. Alkylation routes, while lower-yielding, provide better regioselectivity, particularly for N-functionalization of the thiadiazole ring.
Scalability and Industrial Feasibility
Pilot-scale trials of the Boulton-Katrizky method demonstrate consistent yields at 10-kg batches, with purification via recrystallization from ethanol-water mixtures (3:1 v/v). Alkylation strategies face challenges in solvent recovery but benefit from simpler downstream processing.
Quality Control and Characterization
Analytical Protocols
Chemical Reactions Analysis
Types of Reactions
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy. For instance, it has been evaluated against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, demonstrating significant cytotoxic effects compared to standard treatments like cisplatin .
Antimicrobial Activity
Research indicates that 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine exhibits antimicrobial and antifungal activities. It has been tested against multidrug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
Biological Mechanisms
The mechanism of action involves interaction with various molecular targets. The thiadiazole ring can inhibit enzymes crucial for DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects. This interaction highlights the compound's potential as a lead structure for developing new therapeutic agents .
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against several multidrug-resistant pathogens. The results indicated significant activity against MRSA strains with MIC values significantly lower than those of conventional antibiotics.
Case Study on Cytotoxic Effects
In another study assessing cytotoxicity across various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. This suggests a strong potential for development as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The morpholine-ethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like 4-methylphenyl .
- Crystallinity: Crystal structures of analogs (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) reveal planar thiadiazole cores stabilized by hydrogen bonds, suggesting similar crystallinity in the target compound .
Biological Activity
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound characterized by the presence of a thiadiazole ring and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tabular form.
- Molecular Formula : C₁₃H₁₈N₄S
- Molecular Weight : 214.29 g/mol
- CAS Number : 14068-83-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can inhibit enzymes involved in critical biological pathways such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects. Specific mechanisms include:
- Enzyme Inhibition : Interaction with enzymes related to nucleic acid synthesis.
- Receptor Modulation : Potential modulation of estrogen-related receptors, which may contribute to its anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains:
| Bacterial Strain | Inhibition (%) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 81% - 91% | 20 - 28 µg/mL |
| Escherichia coli | Moderate | MIC comparable to standard antibiotics |
| Bacillus subtilis | 58% - 66% | 32 - 42 µg/mL |
These results suggest that the compound may be more effective against Gram-positive bacteria compared to Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µg/mL) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Significant growth inhibition |
| MCF7 (Breast Cancer) | 0.28 | High potency against cancer cells |
| A549 (Lung Cancer) | 0.52 | Moderate potency |
The structure–activity relationship studies indicate that modifications on the thiadiazole ring can enhance cytotoxicity and selectivity towards cancer cells.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:
- Antimicrobial Efficacy : A study demonstrated that fluorinated derivatives of thiadiazoles showed enhanced antibacterial activity compared to non-fluorinated counterparts.
- Cytotoxicity Studies : Research involving various cancer cell lines revealed that specific substitutions on the thiadiazole ring significantly increased the cytotoxic effects against human colon and breast cancer cells.
Q & A
Q. Advanced
- Molecular docking : Screens against targets like kinases or GPCRs, utilizing AutoDock Vina to predict binding affinities .
- In vitro assays : Measures cytotoxicity (MTT assay) or enzyme inhibition (e.g., caspase-3 activation) .
- ADMET profiling : Predicts pharmacokinetics using SwissADME or similar platforms .
How can researchers resolve contradictions between spectral data and expected structural features?
Advanced
Contradictions (e.g., unexpected NMR shifts) are addressed by:
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 5-cyclopropyl or bromo-thiadiazole derivatives) .
- DFT calculations : Simulates NMR/IR spectra using Gaussian software to validate experimental data .
- Single-crystal diffraction : Provides unambiguous structural proof .
What role do electron-withdrawing/donating groups play in modulating biological activity?
Advanced
Electron-withdrawing groups (e.g., halogens) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes. For instance, chloro-substituted analogs show higher antimicrobial activity due to increased membrane penetration. Conversely, morpholine’s electron-donating nature may improve solubility but reduce target affinity .
Which intermediates are commonly employed in synthesizing derivatives of this compound?
Basic
Key intermediates include:
- 5-Amino-1,3,4-thiadiazole-2-thiol : For thioether linkages .
- Morpholine-ethyl halides : For alkylation reactions .
- Sodium monochloroacetate : Facilitates carboxylate functionalization .
How can computational methods streamline the design of novel analogs?
Q. Advanced
- QSAR modeling : Identifies critical substituents (e.g., logP, polar surface area) for activity .
- Molecular dynamics : Simulates protein-ligand stability over time (e.g., GROMACS) .
- Virtual screening : Libraries like ZINC20 prioritize analogs with optimal docking scores .
What factors affect the compound’s stability under varying storage or experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
